molecular formula C18H17Cl2NO B1359619 2,5-Dichloro-3'-pyrrolidinomethyl benzophenone CAS No. 898770-80-4

2,5-Dichloro-3'-pyrrolidinomethyl benzophenone

Cat. No.: B1359619
CAS No.: 898770-80-4
M. Wt: 334.2 g/mol
InChI Key: GYGCGBWOCCHXSL-UHFFFAOYSA-N
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Description

Historical Context and Significance of Benzophenone Derivatives

Benzophenone derivatives trace their origins to Carl Graebe's 1874 characterization of the parent compound. Early applications focused on ultraviolet (UV) stabilization in polymers and perfumes, leveraging benzophenone's ability to absorb UV radiation through its conjugated aromatic system. The 20th century witnessed systematic derivatization efforts, particularly halogenation and amine functionalization, to enhance thermal stability and biological activity.

The introduction of pyrrolidinomethyl groups marked a pivotal advancement, combining benzophenone's photochemical properties with the basicity and conformational flexibility of pyrrolidine. This structural hybridization enabled applications ranging from photoinitiators to enzyme inhibitors, as demonstrated by the 2006 discovery of benzophenone fungicides with novel morphogenetic effects on powdery mildews.

Classification and Nomenclature of Substituted Benzophenones

2,5-Dichloro-3'-pyrrolidinomethyl benzophenone (CAS: 898770-80-4) follows IUPAC nomenclature as (2,5-dichlorophenyl)[3-(pyrrolidin-1-ylmethyl)phenyl]methanone. Its classification encompasses three structural domains:

  • Dichlorinated benzene ring : Substituted at positions 2 and 5
  • Pyrrolidinomethyl group : Attached to the meta position of the second benzene ring
  • Ketone bridge : Central carbonyl group connecting aromatic systems

Table 1: Structural Comparison of Selected Benzophenone Derivatives

Compound Name Substituent Pattern Key Functional Groups
Parent Benzophenone None Diphenyl ketone
Oxybenzone 2-hydroxy-4-methoxy Phenolic, methoxy
2,5-Dichloro-3'-pyrrolidinomethyl 2,5-Cl; 3'-(pyrrolidinomethyl) Halogen, tertiary amine
BP-1 (2,4-Dihydroxy) 2,4-dihydroxy Diol

This derivative belongs to the aryl-phenylketone subclass, distinguished by its electron-withdrawing chlorines and electron-donating pyrrolidine moiety. The strategic substitution pattern enables dual functionality: UV absorption from the chlorinated ring and nucleophilic reactivity at the amine site.

Research Development of Pyrrolidinomethyl-Substituted Benzophenones

Synthetic advancements have focused on optimizing Friedel-Crafts acylation and palladium-catalyzed coupling strategies. A 2024 study demonstrated a three-step synthesis from isovanillin and 2-bromo-4-hydroxyanisole, achieving 35% yield through Grignard reagent intermediacy:

  • Esterification : Protecting phenolic -OH groups
  • Nucleophilic substitution : Introducing pyrrolidinomethyl via alkyl halide intermediates
  • Oxidative coupling : Forming the ketone bridge with chlorodichromate reagents

Biological investigations reveal structure-activity relationships:

Table 2: Key Research Findings on Pyrrolidinomethyl Derivatives

Study Focus Methodology Key Result Source
Anticancer Activity In vitro cytotoxicity IC~50~ = 0.26 μM vs. SMMC-7721 cells
Photoinitiator Efficiency Polymerization kinetics 78% conversion at 365 nm irradiation
Enzyme Inhibition Molecular docking ΔG = -10.2 kcal/mol vs. Presenilin-1

Recent applications exploit the compound's dual functionality:

  • Photoresist formulations : The chlorinated aromatic system enhances UV absorption, while the pyrrolidine group improves solubility in acrylic matrices
  • Medicinal chemistry : Molecular dynamics simulations show stable binding to Alzheimer's-related presenilin proteins via halogen-π and hydrogen-bonding interactions

Properties

IUPAC Name

(2,5-dichlorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO/c19-15-6-7-17(20)16(11-15)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGCGBWOCCHXSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643219
Record name (2,5-Dichlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-80-4
Record name (2,5-Dichlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Aroylation of 1,4-Dichlorobenzene

The foundational step in synthesizing 2,5-dichlorobenzophenone derivatives is the Friedel-Crafts aroylation reaction of 1,4-dichlorobenzene with aroyl halides (such as benzoyl chloride or substituted benzoyl chlorides) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl3).

Key Reaction Parameters:

Parameter Typical Range/Value
Reactants 1,4-Dichlorobenzene and aroyl halide
Catalyst Aluminum chloride (AlCl3)
Temperature 80–170 °C (optimal range)
Solvent Neat or inert solvents; nitrobenzene avoided due to toxicity
Reaction Atmosphere Anhydrous conditions preferred
Molar Ratios AlCl3: 1,4-Dichlorobenzene: Aroyl chloride ≈ 4.8:1.0:2.6 (example)

Mechanistic Insight:

  • The Lewis acid activates the aroyl halide to form an acylium ion intermediate.
  • Electrophilic aromatic substitution occurs on the 1,4-dichlorobenzene, favoring substitution at the 2,5-positions due to electronic and steric factors.
  • The reaction proceeds with high isomeric purity (>99.5% 2,5-isomer) when optimized.

Yields and Purity:

  • Yields of 2,5-dichlorobenzophenone typically range from 50% to 80% after recrystallization.
  • Slow addition of aroyl chloride and controlled temperature ramping improve yield and reduce byproducts.
  • Purification involves recrystallization from hexane or toluene and chromatographic verification (gas chromatography retention time ~9.5 min for 2,5-dichlorobenzophenone).

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Conditions Yield (%) Purity Notes
1. Friedel-Crafts Aroylation Electrophilic aromatic substitution 1,4-Dichlorobenzene, aroyl chloride, AlCl3, 80–170 °C, anhydrous 50–80% >99.5% isomeric purity
2. Introduction of Pyrrolidinomethyl Reductive amination or nucleophilic substitution Pyrrolidine, NaBH3CN (if reductive amination), solvent, ambient to reflux 60–85% High purity after purification

Analytical Characterization of the Product

Research Findings and Practical Considerations

  • The Friedel-Crafts aroylation method described in patent US5210313A demonstrates a scalable, high-yield, and high-purity synthesis of 2,5-dichlorobenzophenone, which is the essential scaffold for further functionalization.
  • Avoidance of toxic solvents like nitrobenzene is critical for commercial viability and safety.
  • Slow addition of aroyl chloride and careful temperature control significantly enhance yield and reduce side products.
  • The subsequent introduction of the pyrrolidinomethyl group is a well-established synthetic step in medicinal chemistry, allowing for the incorporation of nitrogen-containing heterocycles that modulate biological activity.
  • The combined synthetic route is suitable for producing material for pharmaceutical research and polymer precursor applications.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted benzophenone derivatives.

Scientific Research Applications

2,5-Dichloro-3’-pyrrolidinomethyl benzophenone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as an anesthetic agent and for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3’-pyrrolidinomethyl benzophenone involves its interaction with various molecular targets:

    Molecular Targets: The compound interacts with enzymes and receptors in the body, modulating their activity.

    Pathways Involved: It affects signaling pathways related to pain perception and inflammation, contributing to its anesthetic effects.

Comparison with Similar Compounds

Key Observations:

Substitution Patterns :

  • The 2,5-dichloro isomer (target compound) differs from the 2,4-dichloro analog in chlorine positioning, which may influence electronic distribution and steric hindrance. For example, para-substituted chlorines (as in 2,4-dichloro) could enhance resonance stabilization compared to meta-substituted analogs.
  • The spirocyclic ether-amine derivative introduces a complex heterocyclic system, likely improving solubility but increasing molecular weight (446 g/mol vs. 332 g/mol for the target compound).

The synthesis of benzophenone derivatives often involves condensation reactions with aldehydes or ketones under acidic conditions, as seen in related studies (e.g., thiazolo-pyrimidine derivatives ).

Potential Applications: Pyrrolidine-containing analogs: The pyrrolidinomethyl group may enhance interactions with biological targets (e.g., enzymes or receptors) due to its basic nitrogen and conformational flexibility .

Research Findings and Limitations

  • Spectroscopic Data : While direct data for the target compound are scarce, its 2,4-dichloro analog exhibits characteristic IR peaks for CN (~2,209 cm⁻¹) and NH groups (~3,423 cm⁻¹), which may overlap with the target compound’s profile.
  • Biological Activity: No explicit studies on the target compound were identified.
  • Contradictions : The discontinued status of the target compound contrasts with the availability of its analogs, implying either inferior performance in preliminary screenings or synthetic impracticality.

Biological Activity

2,5-Dichloro-3'-pyrrolidinomethyl benzophenone (CAS No. 898770-80-4) is a synthetic compound with notable biological activities. It features a unique structure that includes a benzophenone core modified with dichloro and pyrrolidinomethyl groups. This compound has been explored for various applications in medicinal chemistry, particularly for its potential antimicrobial and anticancer properties.

  • Molecular Formula : C₁₈H₁₇Cl₂N₀
  • Molecular Weight : 334.24 g/mol
  • InChI Key : GYGCGBWOCCHXSL-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests potential as an antibacterial agent. The compound was particularly effective against Gram-positive bacteria, which may be attributed to its ability to disrupt bacterial cell membranes.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly breast and lung cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death.

Cancer Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

The biological activity of this compound is primarily mediated through its interaction with cellular targets:

  • Enzyme Inhibition : The compound inhibits specific enzymes involved in cell proliferation and survival.
  • Receptor Modulation : It may modulate receptor activity linked to pain perception and inflammation, contributing to its anesthetic effects.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of various chlorinated benzophenones, including this compound. The results indicated that this compound significantly inhibited the growth of Staphylococcus aureus and other pathogenic strains, suggesting its potential use in developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In a research article focused on the anticancer properties of novel compounds, this compound was tested against several cancer cell lines. The findings revealed that the compound induced apoptosis through mitochondrial pathways and increased reactive oxygen species (ROS) levels in treated cells .

Safety and Toxicity

While exploring its biological activities, it is crucial to consider the safety profile of this compound. Toxicological assessments indicate that at higher concentrations, the compound exhibits cytotoxic effects on normal cells. Therefore, further studies are necessary to establish safe dosage levels for therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 2,5-dichloro-3'-pyrrolidinomethyl benzophenone, and how can reaction conditions be optimized?

Methodological Answer:

  • Thermal Cyclization : Analogous pyrrole derivatives (e.g., 2,5-dichloro-3,4-diformyl-N-substituted pyrroles) can be synthesized via thermal cyclization of enaminoimine hydrochlorides. Reaction optimization includes controlling temperature gradients (e.g., 120–150°C) and solvent polarity to minimize side products .
  • Substitution Reactions : Chlorination at the 2- and 5-positions of benzophenone precursors can be achieved using Cl₂ or SOCl₂ under anhydrous conditions. The pyrrolidinomethyl group at the 3'-position is introduced via nucleophilic substitution with pyrrolidine derivatives, requiring inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural conformation?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) resolve the dichloro-substituted aromatic protons (δ 7.2–7.8 ppm) and pyrrolidinomethyl protons (δ 2.5–3.5 ppm). 2D NMR (COSY, HSQC) confirms connectivity between the benzophenone core and substituents .
  • X-Ray Diffraction (XRD) : Single-crystal XRD identifies supramolecular interactions (e.g., π-π stacking between benzophenone rings) and validates bond angles/lengths .
  • HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) paired with mass spectrometry (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺) and detects impurities at <1% levels .

Q. What are the common reactivity patterns of this compound in organic synthesis?

Methodological Answer:

  • Electrophilic Substitution : The electron-deficient benzophenone core undergoes regioselective halogenation (e.g., bromination at para positions) under Friedel-Crafts conditions .
  • Reductive Amination : The pyrrolidinomethyl group can participate in reductive amination with aldehydes/ketones, facilitated by NaBH₃CN or H₂/Pd-C .
  • Photochemical Reactions : Benzophenone derivatives are prone to UV-induced radical formation, necessitating light-protected storage to avoid degradation .

Advanced Research Questions

Q. How do supramolecular interactions influence the crystallization behavior of this compound?

Methodological Answer:

  • π-π Stacking : The benzophenone core engages in offset face-to-face π-π interactions (3.5–4.0 Å spacing), dictating crystal packing motifs. Disruptive additives (e.g., polyphenols) can modify crystal morphology by competing for these interactions .
  • Hydrogen Bonding : The carbonyl group forms weak hydrogen bonds (C=O⋯H–N) with pyrrolidinomethyl protons, stabilizing layered crystal structures. Solvent choice (e.g., acetonitrile vs. toluene) alters hydrogen-bond lifetimes (τc ≈ 7.7 ps in polar solvents) .

Q. What environmental and toxicological risks are associated with this compound, and how can they be mitigated in lab settings?

Methodological Answer:

  • Neurotoxicity Screening : Structural analogs (e.g., benzophenone-3) disrupt autophagy in GnRH neurons at µM concentrations. In vitro assays (e.g., LC-MS/MS for autophagosome markers like LC3-II) are recommended for toxicity profiling .
  • Environmental Persistence : Chlorinated benzophenones exhibit bioaccumulation potential. Degradation studies using UV/H₂O₂ advanced oxidation processes (AOPs) can assess half-lives and byproduct formation .

Q. How can contradictions in spectral data (e.g., IR/Raman) be resolved during mechanistic studies?

Methodological Answer:

  • Solvent Effects : Solvatochromic shifts in ν(C=O) stretching (IR: 1680–1700 cm⁻¹) arise from hydrogen bonding with protic solvents (e.g., H₂O). Kubo-Anderson function analysis decomposes overlapping bands to assign solvent-specific configurations .
  • Dynamic NMR : Variable-temperature NMR resolves rotational barriers of the pyrrolidinomethyl group, explaining split signals in rigid solvents (e.g., DMSO-d₆ at 25°C vs. 60°C) .

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